molecular formula C19H12FN3O2S B11303081 N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide

Cat. No.: B11303081
M. Wt: 365.4 g/mol
InChI Key: OWRKIWRVFRZMDP-UHFFFAOYSA-N
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Description

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a carboxamide group, and a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group

Preparation Methods

The synthesis of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through a cyclization reaction involving a hydrazide and a nitrile oxide. The thiophene-2-carboxamide moiety can be introduced via a coupling reaction with the appropriate thiophene derivative. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include inhibition of angiogenesis or modulation of immune responses .

Comparison with Similar Compounds

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide can be compared with similar compounds such as:

By comparing these compounds, the unique features and potential advantages of this compound can be highlighted, such as its specific binding affinities or enhanced stability.

Properties

Molecular Formula

C19H12FN3O2S

Molecular Weight

365.4 g/mol

IUPAC Name

N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H12FN3O2S/c20-14-7-3-12(4-8-14)17-22-19(25-23-17)13-5-9-15(10-6-13)21-18(24)16-2-1-11-26-16/h1-11H,(H,21,24)

InChI Key

OWRKIWRVFRZMDP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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